(2-(Hydroxymethyl)phenyl)propanoic acid
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Overview
Description
(2-(Hydroxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, featuring a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
From Phenol and Acrylonitrile: One method involves the reaction of phenol with acrylonitrile to form (2-(Hydroxymethyl)phenyl)acetonitrile, which is then hydrolyzed to yield (2-(Hydroxymethyl)phenyl)propanoic acid.
From 2-Hydroxybenzaldehyde: Another method uses 2-hydroxybenzaldehyde, which undergoes a Perkin reaction with acetic anhydride in the presence of sodium acetate to form (2-(Hydroxymethyl)phenyl)acrylic acid.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
(2-(Hydroxymethyl)phenyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for biologically active molecules .
Medicine
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of (2-(Hydroxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylolpropionic acid: Similar in structure but with two hydroxymethyl groups attached to the central carbon.
2-(4-Methylphenyl)propanoic acid: Similar backbone but with a methyl group instead of a hydroxymethyl group.
Uniqueness
(2-(Hydroxymethyl)phenyl)propanoic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking the hydroxymethyl group .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
InChI Key |
UQWIVJQROLHLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)CO |
Origin of Product |
United States |
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